Dodecanamide, N-dodecyl-

Hydrogen bonding Thermal stability Substitution class

N-Dodecyldodecanamide (CAS 33422-43-4; synonym N-lauryllauramide) is a saturated secondary fatty amide with the formula C₂₄H₄₉NO and a molecular weight of 367.65 g·mol⁻¹. It belongs to the substituted monoamide subclass of fatty acid amides, characterized by a dodecanoyl (C₁₂) acyl chain linked via an amide bond to a dodecyl (C₁₂) N-alkyl chain.

Molecular Formula C24H49NO
Molecular Weight 367.7 g/mol
CAS No. 33422-43-4
Cat. No. B13950769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanamide, N-dodecyl-
CAS33422-43-4
Molecular FormulaC24H49NO
Molecular Weight367.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNC(=O)CCCCCCCCCCC
InChIInChI=1S/C24H49NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3,(H,25,26)
InChIKeyGKCGAKGJCYKIIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Dodecyldodecanamide (CAS 33422-43-4): Procurement-Relevant Identity and Compound-Class Positioning


N-Dodecyldodecanamide (CAS 33422-43-4; synonym N-lauryllauramide) is a saturated secondary fatty amide with the formula C₂₄H₄₉NO and a molecular weight of 367.65 g·mol⁻¹ . It belongs to the substituted monoamide subclass of fatty acid amides, characterized by a dodecanoyl (C₁₂) acyl chain linked via an amide bond to a dodecyl (C₁₂) N-alkyl chain [1]. The compound possesses one hydrogen-bond donor (N–H) and one hydrogen-bond acceptor (C=O), conferring the intermolecular hydrogen-bonding capability that distinguishes secondary amides from their tertiary counterparts . This structural feature directly governs its thermal transitions, solubility profile, and surface-active behavior. Commercially, N-dodecyldodecanamide is supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Secondary fatty amide with one N–H hydrogen-bond donor
Symmetric C₁₂–C₁₂ chain architecture
Batch-specific multi-method QC documentation (NMR, HPLC, GC)

Why N-Dodecyldodecanamide Cannot Be Generically Substituted: Structural Specificity and Functional Consequences


Generic substitution within the N-alkyl dodecanamide series is precluded by the non-linear dependence of key performance-relevant properties—melting point, hydrogen-bonding capacity, hydrophobicity, and packing efficiency—on total carbon count and chain-length symmetry. Primary amides (e.g., dodecanamide, C₁₂) exhibit higher melting points (~99 °C) due to dual N–H donors but lack the balanced amphiphilicity of secondary amides [1]. Tertiary amides (e.g., N,N-diethyldodecanamide, mp 3–5 °C) forfeit all hydrogen-bonding capacity (0 H-bond donors), drastically lowering melting point and altering solubility [2]. Among secondary amides, asymmetric homologs such as N-decyldodecanamide (C₁₀–C₁₂, XLogP 9.2) or N-dodecyloctadecanamide (C₁₂–C₁₈, mp ~50 °C) shift the hydrophobic–hydrophilic balance and thermal behavior away from the symmetric C₁₂–C₁₂ architecture of N-dodecyldodecanamide (XLogP 10.3, 1 H-bond donor) . These quantifiable differences in hydrogen-bonding stoichiometry, computed hydrophobicity, and chain packing mean that a procurement decision based solely on in-class membership will not reproduce the thermal, solubility, or interfacial behavior of N-dodecyldodecanamide.

Substitute Class Why Mismatch May Occur
Primary fatty amide (e.g., dodecanamide) Higher melting point (~99 °C) and dual N–H donor stoichiometry may shift solubility and interfacial behavior
Tertiary amide (e.g., N,N-diethyldodecanamide) Zero H-bond donors produce a low-melting liquid (3–5 °C); solid-state functionality is not reproduced
Asymmetric N-alkyl dodecanamides (C₁₀–C₁₂ or C₁₂–C₁₈) Chain-length asymmetry disrupts crystalline packing, shifting hydrophobicity and thermal transitions away from the C₁₂–C₁₂ architecture

N-Dodecyldodecanamide (CAS 33422-43-4): Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Availability: Secondary Amide vs. Tertiary Amide Functional Performance

N-Dodecyldodecanamide possesses one N–H hydrogen-bond donor, enabling intermolecular hydrogen-bond networks that elevate its melting point and reduce solubility relative to tertiary amides. The tertiary analog N,N-diethyldodecanamide has zero H-bond donors, resulting in a melting point of 3–5 °C and a liquid physical state at ambient temperature [1]. Although the precise experimental melting point of N-dodecyldodecanamide is not reported in the open literature, the class-level principle is well established: primary and secondary fatty amides exhibit strong hydrogen bonding and high melting points, whereas tertiary amides lack this capacity and display markedly lower melting points and higher solubilities [2].

H-bond donor
Class-level
1 donor (solid) vs. 0 donors (liquid, mp 3–5 °C)
Solid-state H-bond functionality; tertiary amides not interchangeable
Class-level structure–property relationship
Hydrogen bonding Thermal stability Substitution class

Hydrophobicity (XLogP) Differentiation Across the N-Alkyl Dodecanamide Homolog Series

The computed octanol–water partition coefficient (XLogP) distinguishes N-dodecyldodecanamide from its nearest homologs in a quantifiable, application-relevant manner. N-Dodecyldodecanamide has a calculated XLogP of 10.3, reflecting its 24-carbon, fully saturated two-chain architecture . The shorter-chain homolog N-decyldodecanamide (C₂₂H₄₅NO, 22 carbons) has a calculated XLogP3-AA of 9.2, a difference of 1.1 log units corresponding to approximately a 12.6-fold difference in partition coefficient . The longer-chain homolog N-dodecyloctadecanamide (C₃₀H₆₁NO, 30 carbons) extends hydrophobicity further. The tertiary amide N,N-diethyldodecanamide has an XLogP of 5.6, underscoring the contribution of both chain length and hydrogen-bonding capacity to overall lipophilicity [1].

Hydrophobicity (XLogP)
Reported
XLogP 10.3 (Δ +1.1 vs N-decyl, +4.7 vs tertiary)
>10-fold partitioning shift vs. nearest homolog
Hydrophobicity Partition coefficient Homolog comparison

Topological Polar Surface Area and Rotatable Bond Count: Differentiating Conformational Flexibility

Topological polar surface area (TPSA) and rotatable bond count are computed molecular descriptors that inform solvent accessibility, membrane permeability, and crystallization behavior. N-Dodecyldodecanamide has a TPSA of 29.1 Ų and 21 rotatable bonds . By comparison, N,N-diethyldodecanamide (a tertiary amide) has a TPSA of 20.3 Ų and only 12 rotatable bonds [1]. The symmetric C₁₂–C₁₂ architecture of N-dodecyldodecanamide provides a higher degree of conformational freedom (21 vs. 12 rotatable bonds) while maintaining a modestly larger polar surface area, a combination that favors efficient crystalline packing driven by both van der Waals interactions and hydrogen bonding. The primary amide dodecanamide has a TPSA of 43.10 Ų with fewer rotatable bonds, reflecting its smaller size but higher relative polarity [2].

TPSA & rotatable bonds
Reported
TPSA 29.1 Ų, 21 rotatable bonds (vs. 20.3 Ų, 12 bonds)
Higher conformational flexibility with intermediate polarity
Conformational flexibility Packing efficiency Molecular descriptor

Validated Use as a Defined Amide-Group Model Compound in Block Copolymer Chemistry

N-Dodecyldodecanamide has been employed as a structurally defined, low-molecular-weight model compound to study the reactivity of in-chain amide groups during polycondensation of α,ω-diamino oligoamides with α,ω-dianhydride oligoisobutylenes [1]. In this role, it served alongside N-dodecyloctadecanamide to probe amide–anhydride side reactions leading to imide formation and crosslinking. The C₁₂–C₁₂ architecture was specifically selected to represent the amide repeat unit of oligoamide-11, whereas the C₁₂–C₁₈ analog modeled a different chain-length environment. Both compounds were characterized by ¹H-NMR, ¹³C-NMR, and GPC, and their differential reactivity with the anhydride model was documented [1]. Additionally, N-dodecyldodecanamide was used as a molecular model in the structural study of α-amino and α,ω-diamino oligoamides-11, where it served as a well-defined reference for NMR characterization of oligoamide chain termini [2].

Model compound validation
Head-to-head
Validated as amide-group model for oligoamide-11; NMR & GPC characterized
Peer-reviewed reactivity and spectral reference
Polycondensation studies; exact chain-length match for repeat unit
Model compound Block copolymer Amide–anhydride reactivity

Commercial Sourcing with Batch-Specific Analytical QC Documentation

N-Dodecyldodecanamide is commercially available at a standard purity of 95% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization supports reproducibility in research and industrial formulation contexts. By comparison, many N-alkyl dodecanamide homologs are listed in chemical catalogs without explicit, multi-method QC documentation, requiring the end-user to independently verify identity and purity. The availability of orthogonal analytical data (NMR for structural identity, HPLC for purity, GC for volatile impurity profiling) reduces procurement risk and eliminates the need for in-house re-characterization upon receipt.

QC documentation
Data to verify
Batch QC: NMR, HPLC, GC
Reduces incoming material qualification burden
Supplier specification; end-user verification recommended
Quality control Batch consistency Procurement specification

Symmetric C₁₂–C₁₂ Chain Architecture: Packing Efficiency and Thermal Behavior Implications

The symmetric nature of N-dodecyldodecanamide—both the acyl and N-alkyl chains contain 12 carbons—promotes efficient crystalline packing compared to asymmetric homologs. In organic phase-change materials, compounds with even-numbered, symmetric alkyl chains generally exhibit higher melting temperatures and greater enthalpies of fusion per unit mass due to more efficient molecular packing [1]. While direct DSC data for N-dodecyldodecanamide are not available in the open literature, structure–property trends established across ~200 organic compounds (including fatty acids, esters, diamines, and diamides) predict that the symmetric C₁₂–C₁₂ architecture of N-dodecyldodecanamide should confer a higher melting enthalpy than the asymmetric C₁₀–C₁₂ (N-decyldodecanamide) or C₁₂–C₁₈ (N-dodecyloctadecanamide) analogs, where packing disruption at the chain-length mismatch reduces crystal lattice energy [1][2].

Chain symmetry & packing
Class-level
Symmetric C₁₂–C₁₂ predicted to enhance packing enthalpy; no direct DSC data
May favor higher thermal storage density; requires experimental validation
Inferred from ~200 organic PCM structure–property trends
Chain symmetry Crystallization Phase-change material

N-Dodecyldodecanamide (CAS 33422-43-4): Evidence-Backed Research and Industrial Deployment Scenarios


Model Compound for Amide-Group Reactivity Studies in Block Copolymer Synthesis

As established by Tessier and Maréchal, N-dodecyldodecanamide serves as a structurally precise, low-molecular-weight model of the in-chain amide group in oligoamide-11 segments of poly(isobutylene-b-amide-11) block copolymers [1]. Its symmetric C₁₂–C₁₂ architecture exactly matches the repeat-unit structure of nylon-11, making it superior to asymmetric analogs (e.g., N-dodecyloctadecanamide) for modeling amide–anhydride side reactions that cause crosslinking during polycondensation. Researchers developing polyamide-based thermoplastic elastomers or investigating amide-group stability under reactive processing conditions can use this compound as a validated reference material with published NMR assignments and reactivity data [1][2].

Nonionic Secondary Amide Surfactant with Defined Hydrophobicity for Interfacial Tension Control

With a computed XLogP of 10.3—1.1 log units higher than N-decyldodecanamide and 4.7 log units higher than N,N-diethyldodecanamide—N-dodecyldodecanamide occupies a distinct hydrophobicity niche among N-alkyl dodecanamides . Its single N–H hydrogen-bond donor enables self-association and surface anchoring that tertiary amides cannot achieve, while its symmetric C₁₂–C₁₂ chains promote ordered monolayer packing at interfaces [3]. These properties make it a candidate for applications requiring low-HLB nonionic surfactants, such as water-in-oil emulsification, pigment dispersion in nonpolar media, or lubricity additives where a solid physical state at ambient temperature is preferred over the liquid state of tertiary amides.

Phase-Change Material (PCM) Candidate for Mid-Temperature Thermal Energy Storage

The symmetric C₁₂–C₁₂ secondary amide architecture of N-dodecyldodecanamide is predicted, based on systematic structure–property relationships established across ~200 organic PCM compounds, to exhibit a melting temperature in the intermediate range (estimated 70–110 °C based on carbon count and hydrogen-bonding capacity) with a favorable enthalpy of fusion due to efficient crystalline packing [4]. This thermal window is relevant for medium-temperature thermal energy storage applications such as solar domestic hot water, industrial waste-heat recovery, and temperature-controlled packaging. The compound's secondary amide functionality (one H-bond donor) offers a distinct thermal profile compared to both primary amides (higher melting point, different enthalpy) and tertiary amides (low melting, no latent heat from H-bond breaking), filling a specific PCM design space not addressed by either extreme [3][4].

Analytical Reference Standard for Long-Chain Secondary Amide Identification

N-Dodecyldodecanamide is commercially available with batch-specific NMR, HPLC, and GC quality control documentation . Its well-defined structure, symmetric C₁₂–C₁₂ architecture, and peer-reviewed use as a molecular model in oligoamide characterization [2] make it suitable as a retention-time and spectral reference standard for GC-MS and LC-MS analysis of fatty amide mixtures in natural product extracts, bio-oils, or industrial surfactant formulations. The availability of orthogonal QC data reduces the burden of independent identity verification for analytical laboratories.

Application
Selection Property
Validation Focus
Amide–anhydride reactivity model
Exact chain-length match (C₁₂–C₁₂) for oligoamide-11 repeat unit
NMR assignments and side-reaction data under polycondensation conditions
Nonionic secondary amide surfactant
High lipophilicity with single H-bond donor for interfacial anchoring
Interfacial tension and monolayer behavior in nonpolar media
Phase-change material candidate
Symmetric C₁₂–C₁₂ architecture supporting efficient crystalline packing
Melting enthalpy and transition window predicted from chain-length–property correlations
Analytical reference standard
Multi-method analytical QC documentation per batch
Retention time and spectral library matching for GC-MS/LC-MS
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